2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester
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Overview
Description
2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester is a complex organic compound with a unique structure that includes a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperatures, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of various functional groups on biological activity.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group, for example, can participate in hydrogen bonding or electrostatic interactions with biological molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound lacks the bromine and phenylsulfonyl groups, making it less reactive in certain types of reactions.
2-Propenoic acid, 3-bromo-, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of the bromine atom and the phenylsulfonyl group in 2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H15BrN2O4S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H15BrN2O4S/c1-2-25-17(22)9-8-13-12-15-16(19)10-11-20-18(15)21(13)26(23,24)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
MQJIKOVWXYHTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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